4-(1-aminoetil)benzoato de etilo

Descripción general

Descripción

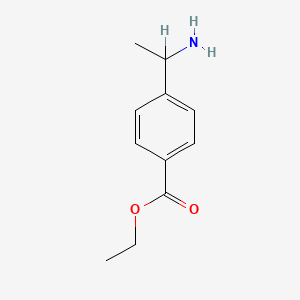

Ethyl 4-(1-aminoethyl)benzoate is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzoic acid where an aminoethyl group is attached to the benzene ring at the 4-position, and an ethyl ester group is attached to the carboxyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

From 4-(1-aminoethyl)benzoic acid: The compound can be synthesized by esterifying 4-(1-aminoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

From 4-aminobenzoic acid: Another method involves the alkylation of 4-aminobenzoic acid with ethyl bromoacetate followed by reduction of the resulting ester to yield Ethyl 4-(1-aminoethyl)benzoate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Types of Reactions:

Oxidation: Ethyl 4-(1-aminoethyl)benzoate can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as halides or alkyl halides are used in substitution reactions, typically in the presence of a base.

Major Products Formed:

Oxidation: Nitrobenzoate derivatives, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated compounds, alkylated derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-(1-aminoethyl)benzoate is widely used in scientific research due to its chemical properties and versatility. Some of its applications include:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It is utilized in the development of new drugs and therapeutic agents, often as a precursor or intermediate in drug synthesis.

Industry: Ethyl 4-(1-aminoethyl)benzoate is employed in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl p-aminobenzoate, is a derivative of Benzocaine . Benzocaine is a local anesthetic that acts by preventing the transmission of impulses along nerve fibers and at nerve endings . Therefore, it is likely that Ethyl 4-(1-aminoethyl)benzoate shares a similar target, which is the sodium ion (Na+) channels on nerve membranes .

Mode of Action

Benzocaine, the parent compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . This action prevents nerve cells from depolarizing and conducting nerve impulses . Given the structural similarity, Ethyl 4-(1-aminoethyl)benzoate is expected to interact with its targets in a similar manner.

Pharmacokinetics

Based on the properties of similar compounds, it is expected to have high gi absorption and be bbb permeant . Its skin permeation is low .

Análisis Bioquímico

Biochemical Properties

Cellular Effects

It is reasonable to hypothesize that, like benzocaine, it may influence cell function by blocking nerve signals. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Comparación Con Compuestos Similares

Ethyl 4-aminobenzoate (PABA): Similar in structure but lacks the aminoethyl group.

4-(1-aminoethyl)pyridine: Similar core structure but with a pyridine ring instead of a benzene ring.

4-aminobenzonitrile: Contains an amino group and a nitrile group on the benzene ring.

Uniqueness: Ethyl 4-(1-aminoethyl)benzoate is unique due to its combination of an aminoethyl group and an ethyl ester group, which provides distinct chemical reactivity and versatility compared to other similar compounds.

Actividad Biológica

Ethyl 4-(1-aminoethyl)benzoate, a compound characterized by its unique structure, has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Structural Characteristics

Ethyl 4-(1-aminoethyl)benzoate features an ethyl ester group attached to a benzoate moiety with an amino group at the para position. Its molecular formula is , with a molecular weight of approximately 219.29 g/mol. The specific positioning of the amino group is crucial for its biological activity, influencing interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to Ethyl 4-(1-aminoethyl)benzoate exhibit significant biological activities , particularly in anesthetic and analgesic applications. The compound's structure allows it to interact with ion channels and receptors involved in pain signaling pathways, suggesting potential for modulating pain perception and providing therapeutic effects similar to local anesthetics.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | C11H15N1O2 | Local anesthetic properties |

| Ethyl 4-(1-hydroxy-3-methylbutyl)benzoate | C14H20O3 | Potential analgesic effects |

| (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13N1O2 | Local anesthetic activity |

| Ethyl 3-(1-amino-2-methylbutyl)benzoate | C13H19N1O2 | Similar anesthetic properties |

The above table illustrates the structural diversity among benzoate derivatives and their respective biological activities. Ethyl 4-(1-aminoethyl)benzoate's unique amino group positioning differentiates it from other compounds, potentially enhancing its efficacy.

Anesthetic Properties

A study evaluating the anesthetic effects of various benzoate derivatives indicated that Ethyl 4-(1-aminoethyl)benzoate could effectively block nerve conduction. This property is particularly advantageous as it may offer lower toxicity compared to traditional anesthetics. The research emphasizes the importance of structural modifications in enhancing the biological activity of benzoate compounds.

Interaction Studies

Preliminary interaction studies suggest that Ethyl 4-(1-aminoethyl)benzoate may engage with specific receptors involved in pain modulation. For instance, compounds with similar structures have demonstrated affinity for sodium channels, which play a crucial role in transmitting pain signals. This interaction could lead to significant advancements in pain management therapies.

Propiedades

Número CAS |

802566-87-6 |

|---|---|

Fórmula molecular |

C11H15NO2 |

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

ethyl 4-[(1R)-1-aminoethyl]benzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1 |

Clave InChI |

FQWWOESDLILZDD-MRVPVSSYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)N |

SMILES isomérico |

CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)C(C)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.